molecular formula C7H10ClF2N3 B6184756 1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride CAS No. 2624135-55-1

1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride

Cat. No.: B6184756
CAS No.: 2624135-55-1
M. Wt: 209.6
InChI Key:
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Description

1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride typically involves the reaction of a pyrimidine derivative with a difluoroethylating agent. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoroethylpyrimidine oxide, while reduction may produce a difluoroethylpyrimidine amine.

Scientific Research Applications

1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine hydrochloride
  • 1-[4-(1,1-difluoroethyl)pyrimidin-3-yl]methanamine hydrochloride

Uniqueness

1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research applications.

Properties

CAS No.

2624135-55-1

Molecular Formula

C7H10ClF2N3

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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